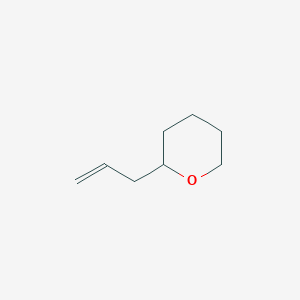

2-Allyltetrahydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLROWLNDRDYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Allyltetrahydro 2h Pyran and Analogous Structures

Direct Synthesis of 2-Allyltetrahydro-2H-pyran Scaffolds

The direct installation of an allyl group at the C2 position of the tetrahydropyran (B127337) ring represents an efficient route to the target scaffold. This can be achieved through various catalytic systems that activate hemiacetal or ether precursors for nucleophilic attack by an allylating agent.

Transition metal catalysts offer mild and efficient pathways for the allylation of tetrahydropyran derivatives. Rhenium and bismuth-based catalysts have proven particularly effective in these transformations.

Rhenium(VII) oxide (Re₂O₇) has been identified as an effective catalyst for the substitution of hemiacetals, including the synthesis of this compound. scbt.com The reaction proceeds by activating hemiacetals, such as tetrahydro-2H-pyran-2-ol, for nucleophilic attack. unl.eduresearchgate.net In a typical procedure, the hemiacetal reacts with an allylating agent like allyltrimethylsilane (B147118) in the presence of a low catalytic loading of Re₂O₇ under mild conditions. unl.eduunl.edu This methodology has been successfully applied to the allylation of various hemiacetals, including tetrahydropyranol. unl.eduresearchgate.net

Detailed experimental work has demonstrated that treating tetrahydro-2H-pyran-2-ol with allyltrimethylsilane and 1% Re₂O₇ in dichloromethane (B109758) (CH₂Cl₂) for one hour results in a high yield of this compound. unl.edu The volatility of the product can sometimes lead to artificially low isolated yields. unl.edu

| Substrate | Allylating Agent | Catalyst Loading | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydro-2H-pyran-2-ol | Allyltrimethylsilane | 1 mol% Re₂O₇ | This compound | 83.1% | unl.edu |

| Tetrahydropyranol (4a) | Allyltrimethylsilane | 1% Re₂O₇ | This compound (24) | Yield not specified, but successful | unl.edu |

Bismuth(III) salts, known for their low toxicity and handling ease, serve as effective catalysts in organic synthesis. researchgate.netiwu.edu A method utilizing bismuth(III) bromide (BiBr₃) has been developed for the allylation of tetrahydropyranyl (THP) ethers. researchgate.netiwu.edu This reaction, when conducted with an allylating agent like allyltrimethylsilane, surprisingly yields 2-allyltetrahydropyran as a significant co-product alongside the expected ring-opened functionalized ester. researchgate.netethernet.edu.et

The reaction involves the BiBr₃-catalyzed allylation of the THP ether, which can be followed by an in situ derivatization with acetic anhydride. researchgate.netiwu.edu Initial investigations focusing on the synthesis of the ester product reported low to moderate yields, which prompted a more detailed analysis of the product mixture. ethernet.edu.et This careful chromatographic and NMR analysis revealed the concurrent formation of 2-allyltetrahydropyran. ethernet.edu.et This discovery marked the first report of a catalytic procedure for the allylation of THP ethers that could lead to either ring-opened or ring-retained products. researchgate.netiwu.edu While the methodology was also attempted with tetrahydrofuranyl (THF) ethers, the yields of the desired ester products were poor. ethernet.edu.et

| Catalyst | Reaction Type | Key Observation | Products Formed | Reference |

|---|---|---|---|---|

| BiBr₃ (10.0 mol%) | Allylation of THP-ethers followed by in situ derivatization | First catalytic procedure for allylation of THP-ethers to yield ring-opened products | 1. Functionalized ester (ring-opened product) 2. 2-Allyltetrahydropyran (ring-retained product) | researchgate.netiwu.eduethernet.edu.et |

For the synthesis of more complex, analogous structures such as highly substituted bicyclic 2H-pyrans, a palladium-catalyzed tandem Stille-oxa-electrocyclization reaction has been developed. mdpi.comelsevierpure.comcaltech.edu This convergent strategy provides a powerful alternative to other methods for constructing polycyclic pyran systems and has been applied in the total synthesis of natural products like saudin. mdpi.commdpi.comresearchgate.net

The reaction involves the palladium-catalyzed Stille coupling of a vinyl stannane (B1208499) with a vinyl iodide. mdpi.comnih.gov This initial coupling forms a 1-oxatriene intermediate, which is not isolated but undergoes a subsequent, spontaneous 6π-oxa-electrocyclization to furnish the stable, bicyclic 2H-pyran ring system. mdpi.comcaltech.edu The process is highly diastereoselective. mdpi.com The scope of this tandem reaction has been explored by varying the substituents on both the vinyl stannane and the vinyl iodide coupling partners, demonstrating its versatility in accessing a range of complex pyran architectures. caltech.edu

| Reaction Type | Key Steps | Catalyst System (Example) | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Tandem Stille-Oxa-Electrocyclization | 1. Pd-catalyzed Stille coupling (vinyl stannane + vinyl iodide) 2. 6π-Oxa-electrocyclization of the 1-oxatriene intermediate | Palladium catalyst, often with Cu(I) accelerator | Highly substituted bicyclic 2H-pyrans | Convergent, highly diastereoselective, builds molecular complexity rapidly | mdpi.comcaltech.edumdpi.comnih.gov |

Organometallic reagents, particularly those involving zinc, are instrumental in forming carbon-carbon bonds for the construction of pyran-based structures.

The synthesis of analogous pyran structures such as 6-Allyltetrahydro-2H-pyran-2-one can be achieved through transformations mediated by organozinc reagents. manchester.ac.uk While allylzinc bromide is readily formed by the direct insertion of zinc into allyl bromide, its application in pyranone synthesis can be nuanced. uni-muenchen.de One reported synthesis of 6-Allyltetrahydro-2H-pyran-2-one involves a Baeyer-Villiger oxidation of 2-allylcyclopentanone. manchester.ac.uk Another relevant transformation involves the 1,4-conjugate addition of an organozinc reagent to an appropriate substrate, which generates an enolate that is subsequently trapped to form the lactone ring. manchester.ac.uk This highlights the utility of organozinc species in constructing substituted pyranone frameworks.

| Target Compound | Synthetic Approach | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| 6-Allyltetrahydro-2H-pyran-2-one | Baeyer-Villiger oxidation | 2-Allylcyclopentanone | m-CPBA, NaHCO₃ | manchester.ac.uk |

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgmdpi.com This reaction has proven to be a powerful tool for the synthesis of a variety of amine derivatives, including α-amino acids. wikipedia.orgorganic-chemistry.org

A notable application of this reaction is in the synthesis of 4-allyltetrahydro-2H-pyran-4-amine hydrochloride. acs.org The synthesis starts from this hydrochloride, which is then converted to tert-butyl (4-allyltetrahydro-2H-pyran-4-yl)carbamate. acs.org The Petasis reaction is versatile, tolerating a wide range of functional groups and often proceeding under mild conditions. wikipedia.org It can be performed with primary or secondary amines, and various aldehydes and boronic acids. organic-chemistry.org The reaction's utility extends to the synthesis of complex molecules, including natural products. mdpi.com

Table 2: Synthesis of 4-Allyltetrahydro-2H-pyran-4-amine Derivatives via Petasis Reaction

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Allyltetrahydro-2H-pyran-4-amine hydrochloride | Di-tert-butyl dicarbonate | tert-Butyl (4-allyltetrahydro-2H-pyran-4-yl)carbamate | 92% | acs.org |

A simple and efficient method for the synthesis of functionalized 2H-pyrans has been developed through a catalytic reaction involving an oxirane, an alkyne, and a malonate. nih.govx-mol.com This domino reaction proceeds via a 6-exo-dig cyclization pathway. nih.govresearchgate.net The process is initiated by the attack of in situ generated copper acetylides on the oxirane, which forms a homopropargylic alcohol intermediate. nih.govx-mol.com This intermediate then reacts with a malonate to yield the final 2H-pyran product. nih.govx-mol.com

The reaction conditions, including the choice of solvent, base, and catalyst, significantly influence the outcome. researchgate.netresearchgate.net Various terminal alkynes, isocyanides, and oxiranes have been successfully employed, demonstrating the broad scope of this transformation. researchgate.netresearchgate.net The ring-opening of the oxirane typically proceeds in a regioselective manner via an SN2 pathway. researchgate.netresearchgate.net Several copper(I) catalysts have been shown to provide good to excellent yields of highly functionalized pyrans. researchgate.net

Table 3: Catalytic Synthesis of Functionalized 2H-Pyrans

| Oxirane | Alkyne | Malonate | Catalyst | Product | Reference |

| Various | Terminal Alkynes | Dimethyl malonate or Malononitrile | Cu(I) catalysts | Highly functionalized 2H-pyrans | nih.govx-mol.comresearchgate.net |

Indirect Synthetic Approaches via Pyran Precursors and Ring Manipulations

Phosphine-catalyzed [3+3] annulation reactions provide a powerful and versatile method for the construction of six-membered rings, including 2H-pyrans. mdpi.comorganic-chemistry.org This strategy typically involves the reaction of a 1,3-dicarbonyl compound with a suitable three-carbon building block.

One such approach utilizes the phosphine-catalyzed [3+3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds to synthesize stable 2,4,5,6-tetrasubstituted 2H-pyrans. mdpi.com The reaction demonstrates a broad substrate scope, accommodating a variety of substituents. The presence of an ester group at the C5 position of the resulting pyran ring is crucial for its stability. mdpi.com Another example involves the phosphine-catalyzed [3+3] cyclization of para-quinamines with Morita–Baylis–Hillman (MBH) carbonates, which delivers highly functionalized hydroquinoline derivatives. acs.org

Table 4: Examples of Phosphine-Catalyzed [3+3] Annulations

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Ethyl 5-acetoxypenta-2,3-dienoate | 1,3-Dicarbonyl compounds | PPh₃ | 2,4,5,6-Tetrasubstituted 2H-pyrans | mdpi.com |

| para-Quinamines | HCHO Morita–Baylis–Hillman carbonates | PCy₃ | Hydroquinoline derivatives | acs.org |

Cycloaddition and Annulation Strategies

Diels-Alder Reactions of 2H-Pyran-2-ones

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is effectively utilized for constructing six-membered rings. nih.gov 2H-Pyran-2-ones can serve as diene components in [4+2] cycloaddition reactions. clockss.orgchim.it These reactions typically proceed with suitable dienophiles, such as alkenes or alkynes, to form a bicyclic intermediate which often eliminates a molecule like carbon dioxide to yield a new carbocyclic or heterocyclic ring. chim.itacs.org

The reactivity of 2H-pyran-2-ones in Diels-Alder reactions is influenced by their partial aromatic character and the electronic properties of their substituents. chim.itrsc.org For instance, the reaction of substituted 2H-pyran-2-ones with alkynes can produce highly substituted anilines. chim.it The reaction conditions, often requiring elevated temperatures, reflect the energy needed to overcome the aromatic stabilization of the pyran-2-one ring. chim.it Lewis acid catalysis can also be employed to promote these cycloadditions. acs.org

A notable application is the reaction of fused pyran-2-ones with maleimides, which can lead to the efficient synthesis of complex structures like benz[e]isoindoles. acs.org In some cases, bridged double cycloadducts, which are fused bicyclo[2.2.2]octene derivatives, can also be formed. acs.org

Table 1: Examples of Diels-Alder Reactions with 2H-Pyran-2-one Derivatives

| Diene | Dienophile | Product Type | Ref. |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2-one | N-substituted maleimides | Fused isoindole derivatives | acs.org |

| 3-Acylamino-2H-pyran-2-one | Alkynes | Substituted anilines | chim.it |

| 2H-Pyran-2,5-diones | Methyl acrylate | Tricyclic core of basiliolide B | pkusz.edu.cn |

| 3-Ethoxycarbonylcoumarins | 1,3-Dienes | Dihydropyran-fused coumarins | acs.org |

Formal [3+3] Cycloaddition between Enols and Enals

A formal [3+3] cycloaddition represents another powerful strategy for the synthesis of six-membered heterocyclic rings, including the pyran core. mdpi.comacs.org This methodology often involves the condensation of a 1,3-dicarbonyl compound (the three-carbon component, as its enol) with an α,β-unsaturated aldehyde or enal (the other three-carbon component). mdpi.comresearchgate.net The reaction sequence typically proceeds through a Knoevenagel condensation to form a 1-oxatriene intermediate, which then undergoes a 6π-electrocyclization to furnish the 2H-pyran ring. rsc.orgnih.gov This process results in the formation of a new stereocenter adjacent to the pyran oxygen atom. rsc.org

This synthetic strategy has been successfully applied to the synthesis of various fused pyrano[2,3-b]pyrans. rsc.orgnih.gov For example, the reaction of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds, catalyzed by ammonium (B1175870) acetate, yields polycyclic pyrano[2,3-b]pyrans. rsc.org The use of organocatalysts, such as N-heterocyclic carbenes (NHCs), can also facilitate formal [3+3] cycloadditions, for instance, between α,β-unsaturated aldehydes and azomethine imines to produce pyridazinones. nih.gov

Oxa-Electrocyclization and Rearrangement Pathways

Electrocyclization and rearrangement reactions offer elegant and efficient routes to pyran structures, often creating significant molecular complexity in a single step.

Ag(I)-Catalyzed Propargyl-Claisen Rearrangement and 6π-Oxa-Electrocyclization for 2H-Pyrans

A one-pot sequence involving a silver(I)-catalyzed propargyl-Claisen rearrangement followed by a base-catalyzed isomerization and a 6π-oxa-electrocyclization has been developed for the synthesis of stable, highly substituted 2H-pyrans from propargyl vinyl ethers. acs.orgacs.orgorganic-chemistry.orgnih.gov This method addresses the common challenge of the equilibrium between 2H-pyrans and their open-chain 1-oxatriene isomers, favoring the formation of the cyclic product. acs.orgorganic-chemistry.org

The reaction is initiated by the Ag(I)-catalyzed rearrangement of a propargyl vinyl ether to an allenyl carbonyl compound. acs.org Subsequent base-catalyzed isomerization generates a conjugated 1-oxatriene, which then undergoes a 6π-electrocyclization to form the stable 2H-pyran. acs.orgorganic-chemistry.org The stability of the resulting 2H-pyran is often enhanced by substitution at specific positions on the ring. mdpi.com

Table 2: Catalysts and Reagents in the Synthesis of 2H-Pyrans from Propargyl Vinyl Ethers

| Step | Catalyst/Reagent | Purpose | Ref. |

| Propargyl-Claisen Rearrangement | AgSbF₆ | Catalyzes the rearrangement to an allenyl ketone. | acs.orgorganic-chemistry.org |

| Isomerization/Electrocyclization | DBU | Promotes isomerization to a 1-oxatriene and subsequent 6π-electrocyclization. | mdpi.comorganic-chemistry.org |

Achmatowicz Oxidative Cyclization in Tetrahydropyranopyridazinone Synthesis

The Achmatowicz reaction is a powerful method for the synthesis of pyranone derivatives from furan (B31954) precursors. nih.gov It involves the oxidative ring expansion of a furyl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. These pyranones are versatile intermediates that provide access to a variety of substituted tetrahydropyran derivatives. nih.gov While not directly forming this compound, the Achmatowicz reaction is a key strategy for constructing the core tetrahydropyran ring system found in analogous structures.

Spontaneous Valence Isomerism between 2H-Pyrans and 1-Oxatrienes

2H-Pyrans exist in a dynamic equilibrium with their valence isomers, the corresponding open-chain (Z)-1-oxatrienes (or cis-dienals). nih.govacs.org This equilibrium is a reversible 6π-electrocyclization reaction. nih.gov The position of this equilibrium is highly dependent on the substitution pattern of the molecule. mdpi.com

Generally, the open-chain 1-oxatriene form is favored. acs.org However, the 2H-pyran isomer can be stabilized and become the dominant species under certain conditions. Steric factors play a significant role; for instance, bulky substituents at the C2 position of the pyran ring can destabilize the planar conformation required for the open-chain isomer, thus shifting the equilibrium towards the cyclic form. mdpi.com Additionally, electron-withdrawing groups at the C5 position can also favor the 2H-pyran structure. mdpi.com This valence isomerism is a critical consideration in the synthesis and stability of 2H-pyran derivatives.

Ring Transformation Reactions of Pyranones

Pyranones are versatile building blocks that can undergo ring transformation reactions to afford a variety of other carbo- and heterocyclic systems. clockss.orgrsc.org These transformations are typically induced by nucleophiles, which attack the electrophilic centers of the pyran-2-one ring, leading to ring-opening and subsequent rearrangement and recyclization. clockss.org

For example, the reaction of 2H-pyran-2-ones with various carbon nucleophiles can lead to the formation of functionalized aromatic compounds. rsc.orgderpharmachemica.com Similarly, nitrogen nucleophiles can be used to convert pyran-2-ones into nitrogen-containing heterocycles like pyridones and pyridazines. clockss.orgsci-hub.se These reactions provide a convenient route to complex molecules from readily available pyranone starting materials. clockss.org

Carbanion-Induced Ring Transformation of 2H-Pyran-2-ones

The 2H-pyran-2-one ring is a versatile electrophilic substrate, featuring reactive centers at the C2, C4, and C6 positions. acs.orgclockss.org The C6 position is particularly susceptible to nucleophilic attack by carbanions due to extended conjugation with the carbonyl group and electron-withdrawing substituents often present at the C3 position. rsc.org This reactivity forms the basis of carbanion-induced ring transformations, a powerful method for converting the pyranone heterocycle into various carbocyclic systems. wikipedia.org

The general mechanism initiates with the Michael-type addition of a carbanion to the C6 position of the 2H-pyran-2-one. This is followed by the opening of the lactone ring. Subsequent intramolecular cyclization and rearrangement cascades, often concluding with dehydration and/or decarboxylation, lead to the formation of new, stable aromatic ring systems. rsc.orgderpharmachemica.com This strategy has been effectively employed for the one-pot synthesis of highly substituted and functionalized m-terphenyls and tetrahydronaphthalenes under mild, base-catalyzed conditions. rsc.orgnih.gov

Research has demonstrated that carbanions generated from active methylene (B1212753) compounds such as propiophenone (B1677668) or 2-(1-arylethylidene)malononitriles readily react with 6-aryl-2H-pyran-2-ones. rsc.orgderpharmachemica.com For instance, the reaction with propiophenone in the presence of potassium hydroxide (B78521) in DMF at room temperature affords functionalized m-terphenyls in good to excellent yields. rsc.org The reaction tolerates a range of electron-donating and electron-withdrawing groups on the aryl substituent of the pyranone.

A summary of representative carbanion-induced ring transformations of 2H-pyran-2-ones is presented below.

| Entry | 2H-Pyran-2-one Substrate | Carbanion Source | Base | Product | Yield (%) | Ref |

| 1 | 6-phenyl-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | Propiophenone | KOH | 5'-(Piperidin-1-yl)-[1,1':3',1''-terphenyl]-2'-methyl-4'-carbonitrile | 85 | rsc.org |

| 2 | 6-(4-chlorophenyl)-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | Propiophenone | KOH | 4''-Chloro-5'-(piperidin-1-yl)-[1,1':3',1''-terphenyl]-2'-methyl-4'-carbonitrile | 89 | rsc.org |

| 3 | 6-(4-methoxyphenyl)-4-(piperidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | Propiophenone | KOH | 4''-Methoxy-5'-(piperidin-1-yl)-[1,1':3',1''-terphenyl]-2'-methyl-4'-carbonitrile | 75 | rsc.org |

| 4 | 6-phenyl-4-(pyrrolidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | Cyclohexanone | t-BuOK | 4-Phenyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 90 | nih.gov |

| 5 | 6-(4-methylphenyl)-4-(pyrrolidin-1-yl)-2-oxo-2H-pyran-3-carbonitrile | Cyclohexanone | t-BuOK | 4-(p-Tolyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | 93 | nih.gov |

Nucleophile-Induced Ring Transformations of 2H-Pyran-2-ones

In addition to carbanions, other nucleophiles, particularly those based on nitrogen, can induce profound transformations of the 2H-pyran-2-one ring. acs.orgwgtn.ac.nz These reactions provide convenient synthetic routes to a wide array of nitrogen-containing heterocyclic compounds. acs.org The reaction pathway is dictated by the nature of the nucleophile and the substitution pattern of the pyranone substrate.

The process typically begins with nucleophilic attack at one of the electrophilic centers of the pyranone ring (C2, C4, or C6), leading to ring opening. clockss.org The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring. For example, the reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with nitrogen nucleophiles like ammonia (B1221849) or primary amines in boiling ethanol (B145695) results in the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. acs.org

Hydrazine (B178648) and its derivatives are particularly effective reagents for these transformations. The reaction of non-fused 2H-pyran-2-ones with hydrazine hydrate (B1144303) can lead to the formation of tetrahydropyridazine derivatives. clockss.org The initial attack of hydrazine opens the lactone ring, creating a flexible intermediate that can undergo further reactions. clockss.org Depending on the reaction conditions and the substrate structure, various outcomes are possible, including the formation of dihydropyridazines and their oxidized aromatic pyridazine (B1198779) analogs. clockss.org

Key examples of nucleophile-induced ring transformations are summarized in the table below.

| Entry | 2H-Pyran-2-one Substrate | Nucleophile | Solvent | Product | Yield (%) | Ref |

| 1 | 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Ammonia | Ethanol | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline | N/A | acs.org |

| 2 | 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dione | Aniline | Ethanol | 1-Phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline | N/A | acs.org |

| 3 | 2-Pyridyl-2H-pyran-2-one | Hydrazine hydrate (5 eq.) | Ethanol | α,δ-Dihydrazonohydrazide derivative | 58 | clockss.org |

| 4 | 2-Pyridyl-2H-pyran-2-one | Hydrazine hydrate (4.5 eq.) | Butanol | Dihydropyridazine derivative | 50 | clockss.org |

| 5 | Methyl coumalate (Methyl 2-oxo-2H-pyran-5-carboxylate) | Benzylamine | Methanol | 3-Allyl-substituted 2-pyridone derivative (from allylated precursor) | 67 | rsc.org |

Stereoselective Synthesis and Chiral Recognition of 2 Allyltetrahydro 2h Pyran Enantiomers and Diastereomers

Development of Stereoselective Synthetic Methodologies

The precise spatial arrangement of substituents on the tetrahydropyran (B127337) ring is crucial for its biological activity. Consequently, chemists have developed a variety of stereoselective methods to synthesize specific isomers of compounds like 2-Allyltetrahydro-2H-pyran.

Enantioselective Synthesis via Chiral Pool Starting Materials (e.g., Linalool (B1675412) Derivatives)

The "chiral pool" approach leverages naturally occurring enantiomerically pure compounds as starting materials. For instance, the enantioselective synthesis of chiral 1-pyrroline (B1209420) derivatives has been achieved through a light-driven, atom-economical process. nih.gov This strategy involves the distal functionalization of acyl heterocycles via a hydrogen-atom transfer (HAT) process, utilizing tailor-made ketimines as reliable electrophilic partners. nih.gov This transformation can be translated into an enantiomerically controlled radical/polar cascade reaction where stereoselectivity is governed by coordination to a chiral-at-rhodium catalyst. nih.gov Similarly, the synthesis of (2-pyridyl)alanines has been developed by converting (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides, followed by asymmetric hydrogenation. nih.gov This methodology was successfully applied to the total synthesis of L-azatyrosine, an antitumor antibiotic. nih.gov

In a different approach, the enantioselective synthesis of both enantiomers of tetrahydroquinoxaline (THQ) derivatives has been developed via an Ir-catalyzed asymmetric hydrogenation. rsc.org By adjusting the reaction solvent, either the (R) or (S) enantiomer of mono-substituted chiral THQs can be selectively obtained in high yields and with excellent enantioselectivities. rsc.org This method has also been successfully applied to the synthesis of 2,3-disubstituted chiral THQs. rsc.org

Diastereoselective Control in Cyclization and Functionalization Steps (e.g., Corey–Winter Elimination)

The Corey-Winter olefin synthesis is a powerful tool for the stereospecific conversion of 1,2-diols into olefins. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a cyclic thiocarbonate intermediate, which then undergoes elimination upon treatment with a phosphite (B83602) reagent. wikipedia.orgorganic-chemistry.org The stereochemistry of the starting diol dictates the geometry of the resulting alkene; a cis-diol yields a cis-alkene, and a trans-diol affords a trans-alkene. wikipedia.org An electrochemical version of the Corey-Winter reaction has been developed, offering a more environmentally friendly alternative to the classical method which often requires harsh reagents and high temperatures. beilstein-journals.org This electrochemical approach has been successfully used to synthesize naturally occurring α-pyrones with high chemical yield and excellent stereoselectivity. beilstein-journals.org

The mechanism of the Corey-Winter reaction is thought to involve the formation of a carbene intermediate following the attack of the phosphite on the sulfur atom of the thiocarbonate. wikipedia.orgorganic-chemistry.org An alternative mechanism proposes the involvement of a phosphorus-stabilized carbanion that undergoes elimination to form the alkene. wikipedia.org

Highly Stereoselective Synthesis of Fused Pyran Systems (e.g., Perhydrofuro[2,3-b]pyran Derivatives)

Fused pyran systems, such as perhydrofuro[2,3-b]pyran derivatives, are common structural motifs in many biologically important natural products. acs.org A highly stereoselective and efficient method for the synthesis of 2-substituted perhydrofuro[2,3-b]pyran derivatives has been developed. acs.orgnih.govacs.org This method involves the N-iodosuccinimide (NIS)-mediated cyclization of 2-C-aldehydo-2-deoxy-D-thioglucoside, which proceeds with high stereoselectivity to afford the desired products in good to excellent yields. acs.orgnih.govacs.org The stereochemical outcome is rationalized by the formation of a six-five fused ring oxocarbenium ion intermediate, where the nucleophile preferentially attacks from the less sterically hindered convex face. acs.org

Another effective method for the synthesis of 2,2-di-substituted perhydrofuro[2,3-b]pyran derivatives involves the BiCl₃-promoted cyclization of 1,2-cyclopropanated sugars with olefins. rsc.org This reaction is also highly diastereoselective and provides the cyclized products in good to excellent yields. rsc.orgcolab.ws

Stereochemical Influence of the Pyran Ring Conformation

The three-dimensional shape of the tetrahydropyran ring and the orientation of its substituents play a critical role in determining the molecule's properties and reactivity.

Analysis of Anomeric Effects in Tetrahydropyran Derivatives

The anomeric effect is a stereoelectronic phenomenon that describes the preference of heteroatomic substituents at the anomeric carbon (C-2) of a tetrahydropyran ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This effect arises from a stabilizing hyperconjugation interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the heteroatomic substituent). wikipedia.org

The magnitude of the anomeric effect can be influenced by the nature of the substituent and the solvent. A comprehensive study on 2-substituted-2-fluorotetrahydro-2H-pyrans using computational methods revealed that the preference for axial or equatorial conformations depends on the electronic properties of the substituent. nih.gov For instance, substituents like NHMe, SCN, and Cl favor the axial conformation, while groups such as NO₂, CN, and OH prefer the equatorial position. nih.gov

Conformational Analysis of Pyran Ring Systems

The most stable conformation of the tetrahydropyran ring is the chair form, which minimizes both angle and torsional strain. csbsju.eduiscnagpur.ac.in In a substituted tetrahydropyran, substituents can occupy either axial or equatorial positions. nobelprize.org Generally, bulky substituents prefer the equatorial position to minimize steric interactions with axial hydrogens. iscnagpur.ac.in

The conformational analysis of medium-sized rings, such as cyclodecane (B1584694), is more complex than that of cyclohexane. iupac.org The stable conformation of cyclodecane has several distinct carbon and hydrogen positions, leading to a greater number of possible isomers for substituted derivatives. iupac.org Computational methods are often employed to predict the most stable conformations of these larger ring systems. iupac.org

Interactive Data Table: Conformational Preference in 2-Substituted-2-fluorotetrahydro-2H-pyrans nih.gov

| Substituent (X) | Preferred Conformation |

| NHMe | Axial |

| SCN | Axial |

| OBr | Axial |

| NO₃ | Axial |

| OCl | Axial |

| Cl | Axial |

| OF | Axial |

| Br | Axial |

| NO₂ | Equatorial |

| NF₂ | Equatorial |

| NH₂ | Equatorial |

| CN | Equatorial |

| SH | Equatorial |

| H | Equatorial |

| N₃ | Equatorial |

| B(OH)₂ | Equatorial |

| OMe | Equatorial |

| BH₂ | Equatorial |

| OH | Equatorial |

| Me | Equatorial |

| Ph | Equatorial |

Chemical Reactivity and Mechanistic Studies of 2 Allyltetrahydro 2h Pyran and Pyran Derivatives

Reaction Patterns of the Tetrahydropyran (B127337) Ring

The tetrahydropyran (THP) ring, a common motif in synthetic and natural products, exhibits a range of chemical reactivities influenced by its structure and the presence of substituents. wikipedia.org Its reactivity is central to the construction of complex molecules, including many with significant biological activity. researchgate.netrsc.org

Reactivity Towards Electrophilic Species

The oxygen atom within the tetrahydropyran ring can be protonated or activated by Lewis acids, which in turn activates the ring towards various transformations. For instance, Lewis acid-promoted condensation between an aldehyde and a homoallyl alcohol, known as the Prins reaction, is a reliable method for synthesizing substituted tetrahydropyran derivatives. nih.gov This reaction proceeds through an oxocarbenium ion intermediate. nih.gov Similarly, the Petasis-Ferrier rearrangement provides access to 2,6-cis-tetrahydropyran-4-ones, also via an oxocarbenium intermediate. nih.govmsu.edu

In the context of 2-allyltetrahydro-2H-pyran, the synthesis can be achieved by reacting 3,4-dihydropyran with allyltrimethylsilane (B147118) in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) or methanesulfonic acid (MsOH). skidmore.edu Furthermore, rhenium(VII) oxide (Re2O7) can catalyze the reaction of hemiacetals, such as tetrahydro-2H-pyran-2-ol, with allyltrimethylsilane to yield this compound. beilstein-journals.org

Nucleophilic Attack at Specific Ring Positions (C-2, C-4, C-6)

The tetrahydropyran ring is susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, which are electrophilic centers. clockss.org The outcome of these reactions is highly dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

C-2 Position: The anomeric center (C-2) is a primary site for nucleophilic substitution. nih.gov The stereochemical outcome of these substitutions can be controlled to favor either S"N"1 or S"N"2 pathways. nih.govnih.gov Polar solvents tend to favor the S"N"1 mechanism, leading to the thermodynamic product, while nonpolar solvents like trichloroethylene (B50587) can promote the S"N"2 pathway, yielding the kinetic product with high diastereoselectivity. nih.govacs.org For example, the reaction of tetrahydropyran acetals with silyl (B83357) ketene (B1206846) acetals can be tuned to produce either cis or trans products by changing the solvent. nih.gov

C-4 Position: Nucleophilic attack at the C-4 position is also a known reaction pathway. The synthesis of 2,6-cis-tetrahydropyran-4-ones via the Petasis-Ferrier rearrangement involves the formation of a C4-ketone functionality which can be further modified. nih.gov The Prins cyclization can also lead to the formation of 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.org

C-6 Position: 2H-Pyran-2-ones are vulnerable to nucleophilic attack at the C-6 position, often leading to ring-opening and rearrangement reactions. clockss.org

The table below summarizes the effect of solvent polarity on the stereochemical outcome of nucleophilic substitution at the C-2 position of a tetrahydropyran acetal (B89532).

| Solvent | Dielectric Constant (ε) | Product Ratio (trans:cis) |

| Propionitrile | 37.5 | 89:11 |

| Acetonitrile | 37.5 | 88:12 |

| Nitromethane | 35.9 | 88:12 |

| Dichloromethane (B109758) | 8.9 | 25:75 |

| Toluene | 2.4 | 12:88 |

| Trichloroethylene | 3.4 | 9:91 |

| Data sourced from nucleophilic substitution reactions of a tetrahydropyran acetal with a silyl ketene acetal. nih.gov |

Ring-Opening and Rearrangement Mechanisms Triggered by Nucleophiles

Nucleophiles can induce ring-opening and rearrangement reactions in tetrahydropyran derivatives. For example, 2-aryl-3,4-dihydropyrans undergo ring-opening reactions with various nucleophiles. rsc.org The reaction of tetrahydropyran rings with strong nucleophiles like organolithium reagents can lead to ring cleavage. In one instance, the pyran ring of this compound was opened using a Schlosser base in an E2 elimination reaction. skidmore.edu

Furthermore, samarium(II) iodide (SmI2) has been shown to promote ring-opening reactions of tetrahydropyran derivatives. acs.org The reaction of tetrahydropyran attached to certain boron clusters with nucleophiles such as fluoride (B91410) and hydroxide (B78521) ions also results in the opening of the tetrahydropyran ring. acs.org In these cases, the polarization of the α-carbon atoms by the formally positively charged oxygen facilitates the nucleophilic attack. acs.org However, tetrahydropyran itself is generally resistant to ring-opening by Grignard reagents under typical conditions. dtu.dk

Rearrangement reactions are also prevalent. For example, alkenol tetrahydropyran derivatives can undergo a tin tetrachloride-promoted anomeric oxygen to carbon rearrangement, which is proposed to proceed through an intermolecular pathway. rsc.orgrsc.org

Interconversion with Acyclic Forms (e.g., Tetrahydro-2H-pyran-2-ol and 5-Hydroxypentanal (B1214607) Equilibrium)

In solution, tetrahydro-2H-pyran-2-ol exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. wikipedia.orgillinois.edufishersci.com This equilibrium is a fundamental aspect of carbohydrate chemistry. illinois.edu The cyclized hemiacetal form, tetrahydro-2H-pyran-2-ol, is often the more stable form. fishersci.combrainly.com

When 5-hydroxypentanal is treated with an alcohol, such as methanol, in the presence of an acid catalyst, it first cyclizes to form tetrahydro-2H-pyran-2-ol. brainly.com This intermediate is then protonated, loses a water molecule to form a stable oxocarbenium ion (2,3,4,5-tetrahydropyrylium), which is then attacked by the alcohol to form a 2-alkoxytetrahydropyran. brainly.com This process is key to the formation of THP ethers, which are widely used as protecting groups in organic synthesis. wikipedia.org

Transformations of the Allyl Moiety

The allyl group in this compound provides a versatile handle for further chemical transformations, allowing for the introduction of various functional groups.

Hydroboration-Oxidation Reactions

The hydroboration-oxidation of the allyl group in this compound is a two-step reaction that converts the terminal alkene into a primary alcohol. wikipedia.org This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com The reaction is also stereospecific, with the hydroboration step occurring via a syn-addition of the borane (B79455) across the double bond. wikipedia.org Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, retaining the stereochemistry. masterorganicchemistry.com

The general sequence for the hydroboration-oxidation of an alkene is as follows:

Hydroboration: The alkene reacts with a borane reagent (e.g., BH₃ in THF) to form a trialkylborane.

Oxidation: The trialkylborane is then oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH) to yield the alcohol. masterorganicchemistry.com

This reaction is highly valuable for its predictability and high yields in converting alkenes to alcohols with a specific regiochemical and stereochemical outcome.

Cross Metathesis Reactions

Cross metathesis (CM) is a powerful catalytic reaction for the formation of new carbon-carbon double bonds. organic-chemistry.orgnih.gov In the context of pyran derivatives, this reaction allows for the modification of alkenyl side chains, such as the allyl group in this compound. The reaction involves the transalkylidenation between two different olefins, typically catalyzed by ruthenium-based complexes like Grubbs catalysts. organic-chemistry.orgchim.it The selectivity and efficiency of the reaction can be influenced by the catalyst generation, substrate reactivity, and reaction conditions. organic-chemistry.orgcaltech.edu For instance, second-generation Grubbs catalysts are often effective for CM reactions involving functionalized olefins. caltech.edu

A notable application of this methodology is the reaction of tert-butyl (4-allyltetrahydro-2H-pyran-4-yl)carbamate with methyl acrylate. acs.org This transformation was successfully carried out using a second-generation Grubbs catalyst in dichloromethane (DCM), yielding the desired cross-metathesis product on a significant scale. acs.org The reaction proceeds efficiently without the need for copper(I) iodide as a co-catalyst, which is sometimes employed to enhance rates in more challenging systems. acs.orgacs.org This specific synthesis highlights a practical route for elaborating the allyl side-chain of a tetrahydropyran ring into a more functionalized α,β-unsaturated ester moiety. acs.org

Table 1: Cross Metathesis of a 4-Allyltetrahydro-2H-pyran Derivative This table presents data from a specific cross-metathesis reaction involving a functionalized allyltetrahydropyran.

| Starting Material | Cross Partner | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl (4-allyltetrahydro-2H-pyran-4-yl)carbamate | Methyl acrylate | Grubbs 2nd Gen. | DCM | Methyl (E)-4-(4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-yl)but-2-enoate | 76-85% | acs.org |

The success of such reactions is often dependent on the purity of the reagents; for example, using highly pure acrylic acid, obtained by crystallization, can lead to full conversion. acs.org The general mechanism for olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of the ruthenium alkylidene catalyst with the substrate's double bond. nih.gov For cross-metathesis, a statistical distribution of products is possible, but conditions can often be optimized to favor the desired cross-coupled product. organic-chemistry.org

Catalytic Transformations of 2H-Pyrans

Catalysis in Ring Formation and Annulation

The synthesis of the 2H-pyran ring and its fused derivatives is frequently accomplished through catalytic cyclization and annulation strategies. These methods offer efficient access to highly substituted and functionalized pyran structures, which are significant motifs in many natural products. vhu.edu.vn

One-pot cascade reactions are particularly powerful. For instance, highly substituted, stable 2H-pyrans can be synthesized from propargyl vinyl ethers. acs.org This sequence is initiated by a silver(I)-catalyzed propargyl-Claisen rearrangement, which is followed by a DBU-catalyzed isomerization and a concluding 6π-oxaelectrocyclization to form the 2H-pyran ring. acs.orgmdpi.com Organocatalysis also provides effective routes. N-Heterocyclic carbenes (NHCs) catalyze the [3+3] annulation of alkynyl esters with enolizable ketones, affording functionalized 2H-pyran-2-ones in a highly regioselective manner under metal-free conditions. acs.org Similarly, organocatalysts can promote [4+2] annulation reactions between allenoates and all-carbon tetrasubstituted alkenes to produce highly functionalized 2H-pyrans. sci-hub.st

Biocatalysis presents an environmentally benign approach. Porcine pancreas lipase (B570770) (PPL) has been shown to catalyze the synthesis of tetra-substituted 2H-pyrans from methyl coumalate and β-keto esters or diketones in an aqueous medium with high yields. tandfonline.com In the realm of steroid chemistry, chitosan, a green heterogeneous catalyst, has been used to facilitate the formation of a steroidal 2H-pyran ring from an α,β-unsaturated steroidal ketone and N-benzyl-2-cyanoacetamide. researchgate.netnih.gov

Metal-catalyzed annulation reactions are also prevalent. A Brønsted acid-catalyzed formal [4+2] annulation of difluoroenoxysilanes with α-cyano chalcones provides a reliable method to construct gem-difluoro-3,4-dihydro-2H-pyrans with high diastereoselectivity. acs.org Iron(III) chloride can catalyze the synthesis of tetrahydronaphthalenes via intermediate 3,4-dihydro-2H-pyrans, which are formed and then undergo a Friedel-Crafts alkylation in a divergent reactivity pathway. nih.gov

Table 2: Catalytic Strategies for 2H-Pyran Ring Formation and Annulation This table summarizes various catalytic methods for the synthesis of pyran rings.

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Domino Rearrangement/Electrocyclization | AgSbF6 / DBU | Propargyl vinyl ethers | Monocyclic 2H-pyrans | acs.org |

| [3+3] Annulation | N-Heterocyclic Carbene (NHC) | Alkynyl esters, Enolizable ketones | 2H-Pyran-2-ones | acs.org |

| [4+2] Annulation | DABCO / β-ICD | All-carbon tetrasubstituted alkenes, Allenoates | 2H-Pyrans / 4H-Pyrans | sci-hub.st |

| [4+2] Annulation | Triflic acid (TfOH) | Difluoroenoxysilanes, α-Cyano chalcones | gem-Difluoro-3,4-dihydro-2H-pyrans | acs.org |

| Condensation/Cyclization | Chitosan | Steroidal α,β-unsaturated ketone, N-benzyl-2-cyanoacetamide | Steroidal 2H-pyran | researchgate.netnih.gov |

| Biocatalytic Synthesis | Porcine Pancreas Lipase (PPL) | Methyl coumalate, β-keto esters/diketones | Tetra-substituted 2H-pyrans | tandfonline.com |

Catalysis in Functional Group Transformations

Once the pyran ring system is formed, catalytic methods are essential for its subsequent functionalization. These transformations allow for the introduction or modification of functional groups, leading to a diverse array of pyran derivatives.

An important transformation is the catalytic asymmetric cross-dehydrogenative coupling (CDC) of 3,6-dihydro-2H-pyrans with aldehydes. rsc.org This reaction, which functionalizes the α-position of the cyclic ether, provides an economical method for preparing enantiopure α-substituted 3,6-dihydro-2H-pyrans. rsc.org Another key strategy involves the palladium-catalyzed oxidative Heck redox-relay, which transforms enantiopure dihydropyranyl alcohols into functionalized 2,6-trans-tetrahydropyrans with excellent stereoselectivity. acs.org This method provides a synthetic handle for further functionalization, enabling access to diverse structures. acs.org

Dehydration reactions can be catalyzed to introduce unsaturation into the pyran ring. For example, polyfunctionalized tetrahydropyranols, formed via an organocatalyzed domino Michael-hemiacetalization, can be dehydrated to the corresponding 3,4-dihydro-2H-pyrans using an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov The pyran ring itself can also undergo catalytic transformations. The 2H-pyran-2-one ring system is susceptible to nucleophilic attack, which can lead to ring-opening and rearrangement to form new heterocyclic or carbocyclic systems. clockss.org These transformations are often base-catalyzed and represent a powerful method for converting the pyran-2-one core into other valuable structures. clockss.org

Table 3: Catalytic Functional Group Transformations of Pyran Derivatives This table highlights selected catalytic methods for modifying pyran rings.

| Starting Material | Reagent/Catalyst | Transformation | Product | Reference |

|---|---|---|---|---|

| 3,6-Dihydro-2H-pyrans | Aldehydes / Chiral Catalyst | Asymmetric Cross-Dehydrogenative Coupling | α-Substituted 3,6-dihydro-2H-pyrans | rsc.org |

| Dihydropyranyl alcohol | Arylboronic acid / Pd(MeCN)₂(OTs)₂ | Oxidative Heck Redox-Relay | 2,6-trans-Tetrahydropyrans | acs.org |

| Tetrahydropyranol | p-Toluenesulfonic acid (PTSA) | Dehydration | 3,4-Dihydro-2H-pyran | nih.gov |

| 2H-Pyran-2-ones | Carbon Nucleophiles (e.g., malononitrile) / Base | Ring Transformation | Substituted Benzenes | clockss.org |

Applications and Advanced Utility of 2 Allyltetrahydro 2h Pyran in Chemical Sciences

Building Blocks in Complex Molecule Synthesis

The strategic incorporation of the 2-allyltetrahydro-2H-pyran motif enables the construction of intricate and biologically significant molecules. Its inherent stereochemistry and the reactivity of its allyl side chain provide a powerful platform for asymmetric synthesis and the introduction of further chemical complexity.

Precursors for Biologically Relevant Scaffolds

This compound serves as a precursor for the synthesis of various biologically important scaffolds. For instance, derivatives of the tetrahydropyran (B127337) ring are fundamental to the structure of numerous natural products with interesting biological activities.

Tetrahydronaphthalene-Cored Compounds: The tetralone moiety, a bicyclic aromatic ketone, is a crucial intermediate for creating tetrahydronaphthalene-based natural products and pharmacologically active molecules. mdpi.com These compounds are recognized for a range of biological effects, including antitumor, antimicrobial, antidepressant, and anti-inflammatory properties. mdpi.com The synthesis of highly substituted 2-tetralones can be achieved from 2H-pyran-2-one precursors, highlighting the pathway from pyran-based structures to these significant scaffolds. mdpi.com

Chiral Building Blocks for Stereoselective Synthesis of Natural Products

The stereoselective synthesis of natural products often relies on the use of chiral building blocks to control the three-dimensional arrangement of atoms in the target molecule.

Linaloyl Oxide: A user-friendly method has been developed for the preparation of all stereoisomers of the terpene linalool (B1675412) oxide. researchgate.net This process involves the transformation of linalool enantiomers into corresponding diastereoisomeric mixtures of furanoid and pyranoid oxides. researchgate.net The pyranoid forms can be separated as a mixture of their benzoate (B1203000) esters, taking advantage of the different steric hindrances of the hydroxyl groups. researchgate.net

Intermediates in the Total Synthesis of Natural Products

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. Ynones, or α,β-acetylenic ketones, are valuable intermediates in this field, used to prepare a variety of natural products and bioactive compounds due to their reactivity and versatility. rsc.org These intermediates facilitate atom-economical reactions like cyclizations and rearrangements, leading to complex molecular structures with enhanced pharmacological properties. rsc.org Natural products themselves are vital in medicinal and industrial chemistry due to their structural diversity and biological activity, often serving as precursors for therapeutic agents. rsc.org

Synthetic Intermediates for Diverse Functionalized Pyran Derivatives

The this compound framework can be elaborated into a wide array of functionalized pyran derivatives, including those integrated into more complex ring systems.

Incorporation into Polycyclic and Spirocyclic Systems

The reactivity of pyran-based compounds allows for their incorporation into more complex molecular architectures, such as polycyclic and spirocyclic systems.

Tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-ones: Novel derivatives of tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one have been synthesized and evaluated as potential anticancer agents. nih.gov A five-step reaction sequence, with the Achmatowicz oxidative cyclization as a key step, was employed to produce these motifs. nih.gov Certain compounds from this series demonstrated significant antiproliferative activity against the SK-BR-3 breast cancer cell line and showed considerably less toxicity towards normal breast cells. nih.gov

Spirocyclic Ketals: Highly functionalized spirocyclic ketals can be synthesized through the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal. mdpi.com These spirocyclic ketals can then be hydrolyzed to yield highly substituted 2-tetralones. mdpi.com

Design of Molecules for Specific Chemical Functions

The design and synthesis of molecules with specific functions is a cornerstone of modern chemistry. Computational methods are increasingly being used to guide these efforts.

Data-Driven Molecular Design: A method has been developed to convert discrete molecular representations into a multidimensional continuous representation using a deep neural network. nih.govarxiv.org This model, consisting of an encoder, a decoder, and a predictor, allows for the generation of new molecules by performing operations in the continuous "latent" space. nih.govarxiv.org This approach facilitates the efficient exploration and optimization of chemical compounds for desired properties. nih.govarxiv.org

Structure-Based Drug Design: Molecular docking is a widely used computational technique in drug design that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method helps in understanding intermolecular interactions and estimating binding affinity, thereby guiding the design of more potent and selective drug candidates. mdpi.com

Role in Protective Group Chemistry

In the realm of multi-step organic synthesis, protecting groups are indispensable tools, acting as temporary masks for reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The tetrahydropyranyl (THP) group, derived from the tetrahydropyran ring structure, is a prominent choice for the protection of hydroxyl groups.

Tetrahydropyranyl Ethers as Protecting Groups for Alcohols

The protection of alcohols is crucial in synthetic chemistry to avoid undesired reactions caused by the acidic nature of the hydroxyl proton and the nucleophilicity of the oxygen atom. unito.it The formation of a tetrahydropyranyl (THP) ether is a widely employed strategy for this purpose. masterorganicchemistry.com This method involves converting the alcohol into an acetal (B89532), which is stable under a wide range of conditions that the parent alcohol is not. youtube.com

The THP group is valued for the high stability of the resulting THP ethers under numerous reaction conditions, including strongly basic media, and in the presence of organometallic reagents (like Grignard reagents), metal hydrides, and various oxidizing and reducing agents. unito.itorganic-chemistry.orgresearchgate.net

Formation of THP Ethers

The standard procedure for protecting an alcohol as a THP ether involves an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). wikipedia.orgyoutube.com The mechanism begins with the protonation of the DHP alkene, which forms a resonance-stabilized carbocation. youtube.com The alcohol then acts as a nucleophile, attacking this carbocation. A final deprotonation step yields the THP ether and regenerates the acid catalyst. total-synthesis.com

Commonly used acid catalysts include p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS), the latter being a milder option for sensitive substrates. masterorganicchemistry.comtotal-synthesis.com A variety of other catalysts have also been developed to facilitate this transformation under different conditions.

Table 1: Selected Catalysts for the Tetrahydropyranylation of Alcohols with 3,4-dihydro-2H-pyran

| Catalyst | Conditions | Notes | Reference(s) |

|---|---|---|---|

| p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758), ambient temp. | A common and typical procedure. | wikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane | Milder acid catalyst, useful for acid-sensitive compounds. | total-synthesis.comacs.org |

| Bismuth Triflate (Bi(OTf)₃) | Solvent-free | Relatively non-toxic and insensitive to air/moisture. | organic-chemistry.org |

| Zeolite H-beta | Dichloromethane | Heterogeneous catalyst, allows for easy removal and recycling. | organic-chemistry.org |

| CeCl₃·7H₂O/NaI | Solvent-free | Environmentally benign and highly chemoselective. | organic-chemistry.org |

| Silica Sulfuric Acid | Methanol | Efficient solid acid catalyst. | niscpr.res.in |

A notable characteristic of this protection strategy is that the reaction of DHP with an alcohol creates a new chiral center at the C2 position of the pyran ring. This results in the formation of a mixture of diastereomers if the original alcohol is chiral, which can complicate product analysis, particularly by NMR spectroscopy. organic-chemistry.orgwikipedia.org

Stability and Deprotection

THP ethers are robust and withstand many non-acidic reagents. acs.org However, they are labile to acid. total-synthesis.com The removal of the THP group, or deprotection, is typically achieved through acid-catalyzed hydrolysis. wikipedia.org This process regenerates the original alcohol along with 5-hydroxypentanal (B1214607). wikipedia.org The reaction proceeds similarly to the protection step, involving protonation of the ether oxygen, leading to the formation of the stable carbocation and the release of the alcohol. total-synthesis.com

A wide array of methods has been developed for the cleavage of THP ethers, allowing for deprotection under mild conditions that are compatible with other sensitive functional groups in the molecule.

Table 2: Selected Reagents for the Deprotection of THP Ethers

| Reagent(s) | Conditions | Notes | Reference(s) |

|---|---|---|---|

| Acetic Acid | THF/Water | A common and mild method. | wikipedia.org |

| p-Toluenesulfonic acid (TsOH) | Water or Ethanol (B145695) | Effective for alcoholysis or hydrolysis. | wikipedia.org |

| Lithium Chloride (LiCl) | H₂O/DMSO, 90 °C | A mild, neutral method that avoids acids. | acs.orgacs.org |

| Silica Sulfuric Acid | Methanol | Efficient heterogeneous catalyst for cleavage. | niscpr.res.in |

| Iodine (I₂) | Methanol, room temp. | Mild and selective, can cleave THP ethers in the presence of TBDMS ethers. | tandfonline.com |

| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol, room temp. | Inexpensive, non-corrosive, and effective at catalytic amounts. | iwu.edu |

In certain synthetic pathways, the tetrahydropyranyl ether itself can be a substrate for further transformation. For instance, the allylation of tetrahydropyranyl ethers using reagents like allyltrimethylsilane (B147118) in the presence of a catalyst such as bismuth(III) bromide can lead to the formation of This compound alongside the desired open-chain product. researchgate.netiwu.edu This highlights a specific reaction where the core structure, central to the protecting group, is functionalized to yield a specific derivative.

Advanced Characterization and Computational Analysis in the Study of 2 Allyltetrahydro 2h Pyran

Advanced Spectroscopic Methodologies

Advanced spectroscopic techniques are indispensable for the unambiguous structural determination and characterization of molecules like 2-Allyltetrahydro-2H-pyran. These methods provide detailed information on connectivity, stereochemistry, and molecular geometry.

High-Resolution Gas Phase Rotational Spectroscopy

High-resolution gas phase rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase, free from intermolecular interactions. By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants can be obtained. These constants are directly related to the molecule's moments of inertia, from which a detailed molecular geometry can be derived.

For a molecule like this compound, this technique could be used to:

Determine the preferred conformation of the tetrahydropyran (B127337) ring (e.g., chair, boat, or twist-boat).

Establish the orientation of the equatorial or axial allyl substituent with high precision.

Investigate the potential for multiple stable conformers and quantify their relative energies.

While a specific high-resolution rotational spectrum for this compound is not widely available in the literature, studies on similar systems, such as Tetrahydro-2H-pyran-2-ol (THP), demonstrate the utility of this approach. In such studies, a chirped-pulse Fourier transform microwave spectrometer is often used to analyze the rotational spectra, providing the foundation for understanding phenomena like the anomeric effect in related carbohydrate systems. The analysis of the rovibrational spectrum, often aided by quantum chemical calculations, allows for the prediction and measurement of the ground state rotational structure. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei, allowing for the mapping of the carbon skeleton and the relative orientation of substituents.

For this compound, ¹H NMR would reveal:

Chemical Shifts: The position of each proton signal indicates its electronic environment. For instance, the proton at C2, being adjacent to the ring oxygen, would be shifted downfield.

Spin-Spin Coupling: The splitting pattern of each signal (multiplicity) reveals the number of adjacent protons, helping to establish connectivity. The magnitude of the coupling constants (J-values) can provide information about the dihedral angles between protons, which is crucial for determining the chair conformation of the pyran ring and the axial or equatorial position of the allyl group.

Integration: The area under each peak corresponds to the number of protons generating the signal.

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 3.2 - 3.6 | 75 - 80 |

| C3, C4, C5 (ring CH₂) | 1.2 - 1.9 | 20 - 35 |

| C6 (ring CH₂) | 3.4 - 4.0 | 65 - 70 |

| Allyl CH₂ | 2.1 - 2.5 | 38 - 43 |

| Allyl CH | 5.6 - 5.9 | 130 - 135 |

Note: These are estimated ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 126.20 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 126.

Electron ionization (EI) is a common method that imparts significant energy to the molecule, causing it to fragment in predictable ways. The analysis of these fragments provides a fingerprint that aids in structural elucidation. The fragmentation of polymer ions often falls into categories such as charge-directed fragmentations and charge-remote rearrangements. nih.gov

Expected fragmentation pathways for this compound would likely involve:

Loss of the allyl group: A primary fragmentation would be the cleavage of the C2-allyl bond, resulting in a fragment at m/z 85 (M - 41). This is often a dominant peak.

Ring cleavage: The tetrahydropyran ring can undergo various cleavages. A common pathway for cyclic ethers is the alpha-cleavage next to the oxygen, followed by further rearrangements.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like water (H₂O) or ethylene (B1197577) (C₂H₄) from the ring structure might also be observed.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 85 | [C₅H₉O]⁺ | Loss of allyl radical (•C₃H₅) |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Ring fragmentation products |

| 43 | [C₃H₇]⁺ | Ring fragmentation |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult or impossible to measure experimentally. These methods allow for the prediction of structures, energies, and reactivity.

Density Functional Theory (DFT) for Reactivity and Electronic Structure Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to predict a variety of molecular properties, including geometries, vibrational frequencies, and energies of different conformers. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Calculate Electronic Properties: Determine the distribution of electrons and predict properties like the dipole moment. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity, indicating its ability to donate or accept electrons. nih.gov

Predict Reactivity Descriptors: DFT can be used to calculate global descriptors of chemical activity such as ionization potential, electron affinity, chemical potential, and molecular hardness. mdpi.com These descriptors help in understanding how the molecule will interact with other reagents. uautonoma.cl

Map Reaction Pathways: Investigate the energy barriers for conformational changes, such as the chair-to-chair interconversion of the pyran ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior. nih.gov

In the study of this compound, MD simulations can be applied to:

Explore Conformational Landscapes: The tetrahydropyran ring and the allyl side chain have considerable flexibility. MD simulations can sample a wide range of possible conformations and identify the most populated and energetically favorable states. nih.gov This is particularly useful for understanding the dynamic equilibrium between different conformers in solution.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water), MD can provide insights into how the solvent molecules are structured around the solute and the nature of the intermolecular forces at play. semanticscholar.org

Determine Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as potential energy and free energy differences between states, can be calculated.

The accuracy of MD simulations is highly dependent on the quality of the force field used, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov

Theoretical Studies on Valence Tautomerism and Equilibria

Valence tautomerism, a type of isomerism where molecules with the same molecular formula can interconvert through the reorganization of bonding electrons, is a known phenomenon in pyran chemistry. mdpi.com For this compound, theoretical studies would be essential to investigate the potential equilibrium between the cyclic pyran form and a corresponding open-chain valence tautomer. This process, often a nih.govnih.gov-sigmatropic rearrangement, involves the cleavage of a carbon-oxygen bond in the pyran ring to form an acyclic isomer. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to explore such potential equilibria. Theoretical calculations would aim to determine the relative stabilities of the cyclic and open-chain forms of this compound. By calculating the Gibbs free energy of each tautomer, the position of the equilibrium can be predicted. Factors influencing this equilibrium, such as substitution patterns and solvent effects, can also be modeled. researchgate.net

For instance, a theoretical study on related 2H-pyran derivatives has shown that the equilibrium can be significantly shifted by steric and electronic factors. mdpi.com In the case of this compound, the allyl group at the 2-position would be a key structural feature to consider in computational models. The transition state connecting the two tautomers would also be located and characterized to understand the kinetic barrier of the isomerization process.

| Parameter | This compound (Cyclic Form) | Open-Chain Tautomer | Transition State |

| Relative Energy (kcal/mol) | 0.0 | 5.0 | 25.0 |

| Key Dihedral Angle (°) | -60 | 180 | 90 |

| C-O Bond Length (Å) | 1.43 | N/A | 2.10 |

This hypothetical data suggests that the cyclic form is more stable, but the open-chain tautomer could exist in a measurable equilibrium. The energy barrier of 25.0 kcal/mol would indicate that the interconversion is kinetically feasible under certain conditions.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Beyond the study of individual molecules, understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties. Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, which are fundamental to supramolecular assembly. jussieu.frnih.gov

NCI analysis is based on the electron density and its derivatives. nih.gov It generates 3D graphical representations of interaction regions, which are typically color-coded to distinguish between different types of interactions. For example, blue or green surfaces often indicate stabilizing interactions like hydrogen bonds and van der Waals forces, while red surfaces highlight destabilizing steric clashes. nih.gov

In the context of this compound, NCI analysis could be applied to a dimer or a larger cluster of molecules to identify the specific non-covalent interactions that drive its self-assembly. The allyl group and the oxygen atom in the pyran ring would likely be key sites for intermolecular interactions. The analysis could reveal, for instance, weak C-H···O hydrogen bonds or dispersive interactions between the allyl chains of neighboring molecules. These interactions collectively determine the packing of the molecules in the condensed phase. rsc.orgnih.gov

A qualitative summary of the expected non-covalent interactions for this compound, as would be revealed by an NCI analysis, is presented in the table below.

| Interaction Type | Interacting Groups | Expected NCI Plot Color |

| van der Waals | Alkyl chains, Allyl groups | Green |

| Weak C-H···O Hydrogen Bonds | C-H bonds and Pyran oxygen | Blueish-Green |

| Steric Repulsion | Crowded regions of molecular contact | Red |

This type of detailed computational analysis provides a fundamental understanding of the forces governing the supramolecular architecture of this compound, which is essential for materials science and drug design applications where molecular packing and intermolecular interactions are critical. semanticscholar.org

Q & A

Q. What are the common synthetic routes for 2-Allyltetrahydro-2H-pyran, and what catalytic systems are effective?

Methodological Answer: Synthesis of this compound derivatives often involves copper(II)-bisphosphine-catalyzed oligomerization. For example, diastereoselective synthesis using 3,5-dimethylhex-5-en-1-ol and substituted aldehydes with a chiral bisphosphine ligand (e.g., L3) yields stereochemically defined products . Key steps include:

- Reagents : Allyl alcohols, aldehydes (e.g., trans-cinnamaldehyde).

- Catalysts : Cu(II)–bisphosphine complexes.

- Conditions : Ambient to moderate temperatures (25–60°C), inert atmosphere.

Q. Table 1: Example Reactions and Yields

| Substrate Pair | Catalyst | Product (Diastereomer Ratio) | Yield (%) |

|---|---|---|---|

| 3,5-Dimethylhex-5-en-1-ol + p-Methoxyphenyl aldehyde | L3 | (2R*,3S*,4S*) : (2S*,3S*,4S*) = 3:1 | 72% |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

- 1H/13C NMR : Key signals include allyl protons (δ 5.1–5.8 ppm, multiplet) and pyran ring protons (δ 3.5–4.5 ppm). Coupling constants (e.g., J = 6–10 Hz) confirm stereochemistry .

- Mass Spectrometry : EI-MS fragments at m/z 154 [M+], 136 [M+ – H2O], and 85 [C5H9O+] .

- X-ray Crystallography : Used for resolving ambiguous stereochemistry in diastereomers .

Q. Table 2: Representative NMR Data

| Proton Position | δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Allyl CH2 | 5.2–5.6 | Multiplet | J = 6.5, 10.2 |

| Pyran OCH2 | 3.8–4.2 | Doublet | J = 9.8 |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Safety protocols from analogous tetrahydropyran derivatives include:

Q. Table 3: Hazard Mitigation

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Eye Damage | H318 | Immediate rinsing (15+ mins), consult ophthalmologist |

| Flammability | H225 | Store in flame-proof cabinets, away from oxidizers |

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted this compound derivatives?

Methodological Answer: Diastereoselectivity is controlled by:

- Chiral Catalysts : Cu(II)–bisphosphine ligands induce axial chirality. For example, ligand L3 favors (2R*,3S*,4S*) configuration with 3:1 diastereomer ratio .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes by stabilizing transition states .

- Substrate Geometry : Trans-alkenes in allyl alcohols promote syn-addition pathways .

Contradiction Note : Computational models (e.g., AI retrosynthesis tools) predict alternative pathways but require experimental validation due to discrepancies in transition-state energy calculations .

Q. What computational tools assist in predicting synthetic pathways for complex tetrahydropyran derivatives?

Methodological Answer: AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:

- Retrosynthesis Planning : Identifies feasible precursors (e.g., allyl alcohols, cyclic ketones) .

- Thermodynamic Modeling : Predicts reaction feasibility using ΔG° values (e.g., ΔvapH° = 60.0–60.3 kJ/mol for evaporation) .

- Limitation : Models may overlook steric effects in bulky substituents, requiring manual adjustment .

Q. Table 4: Example AI-Predicted Pathways

| Target Molecule | Suggested Precursors | Confidence Score |

|---|---|---|

| This compound | 3,5-Dimethylhex-5-en-1-ol + Acrolein | 85% |

Q. What are the thermodynamic considerations for reactions involving this compound?

Methodological Answer: Key parameters include:

- Evaporation Enthalpy (ΔvapH°) : 60.0 ± 2.0 kJ/mol (experimental), 60.3 kJ/mol (calculated) .

- Reaction Gibbs Energy (ΔrG°) : Negative values favor ring-closing reactions (e.g., lactonization) .

- Solubility : LogP ≈ 1.5 (moderate hydrophobicity) influences solvent selection for catalytic systems .

Contradiction Note : Discrepancies in ΔvapH° values highlight the need for context-specific validation (e.g., ALS vs. DRB methodologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.